Lipophilicity: Methallyl vs. Allyl C7-Ether
The predicted octanol/water partition coefficient (ACD/LogP) of the target 7‑methallyloxy‑3‑phenylcoumarin is 5.34, markedly higher than the 4.2 value calculated for its closest structural neighbor, 7‑allyloxy‑3‑phenylcoumarin (CAS 20050‑66‑2) [1]. This +1.14 LogP unit increase translates to an approximately 13.8‑fold greater predicted distribution into the lipophilic phase, suggesting enhanced membrane permeability but also potentially stronger plasma protein binding and a longer half‑life compared to the allyl analog.
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 5.34 (predicted; ChemSpider ACD/Labs Percepta) |
| Comparator Or Baseline | 7‑Allyloxy‑3‑phenylcoumarin (CAS 20050‑66‑2), LogP = 4.2 (predicted; Molaid) |
| Quantified Difference | ΔLogP = +1.14 (approx. 13.8‑fold higher lipophilicity for the target compound) |
| Conditions | In silico prediction using ACD/Labs and Molaid platforms; octanol/water system |
Why This Matters
A LogP shift of this magnitude directly influences compound disposition in biological assays, formulation strategies, and chromatographic behavior—making the methallyl derivative a superior choice for membrane‑permeability‑focused screens while the allyl analog may be preferable for aqueous‑compatible assay systems.
- [1] Molaid. 7-Allyloxy-3-phenyl-cumarin. CAS 20050-66-2. https://www.molaid.com/MS_22444309 (accessed 2026-04-30). View Source
